molecular formula C18H18N2O6S2 B7836881 N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE

N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE

Cat. No.: B7836881
M. Wt: 422.5 g/mol
InChI Key: CZDHWGBFPLXZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a dioxido-oxoisothiazolidinyl group, and a methylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is synthesized through the acetylation of aniline using acetic anhydride under acidic conditions.

    Introduction of the Dioxido-Oxoisothiazolidinyl Group: The intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by cyclization with a suitable amine to form the dioxido-oxoisothiazolidinyl ring.

    Final Coupling Reaction: The final step involves coupling the intermediate with 2-methylbenzenesulfonamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel polymers and advanced materials.

    Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The dioxido-oxoisothiazolidinyl group is particularly important for its biological activity, as it can form stable interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-(3-acetylphenyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-ethylbenzenesulfonamide: Contains an ethyl group instead of a methyl group.

Uniqueness

N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLBENZENESULFONAMIDE is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S2/c1-12-10-16(20-18(22)8-9-27(20,23)24)6-7-17(12)28(25,26)19-15-5-3-4-14(11-15)13(2)21/h3-7,10-11,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDHWGBFPLXZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.